Flurenol

Catalog No.
S566633
CAS No.
467-69-6
M.F
C14H10O3
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flurenol

CAS Number

467-69-6

Product Name

Flurenol

IUPAC Name

9-hydroxyfluorene-9-carboxylic acid

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C14H10O3/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,17H,(H,15,16)

InChI Key

GXAMYUGOODKVRM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O

Solubility

0.01 M

Synonyms

9-Hydroxyfluorene-9-carboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O
  • Biodegradation: Some research suggests Flurenol may play a role in the biodegradation of certain pollutants. A study published in Environmental Health Perspectives explored the process by which bacteria degrade naphthalene, a component of creosote. The findings mention Flurenol (along with 9-fluorenone) as metabolites produced during this biodegradation process [].

Note

Further research is needed to fully understand the specific role of Flurenol in biodegradation and its potential applications in environmental remediation.

  • Pesticide: Scant information suggests Flurenol may have been investigated as a potential pesticide component. A reference found in the Pesticides Documentation Bulletin mentions "FLURENOL FLIGHT ANITEN" containing Flurenol, though the specific details and effectiveness as a pesticide are unclear.

Flurenol, also known as 9-hydroxyfluorene or 9-fluorenol, is an organic compound with the molecular formula C13H10OC_{13}H_{10}O. It is characterized by a hydroxy group attached to the non-aromatic carbon of the fluorene structure, specifically at position 9. This compound appears as a white to light yellow solid at room temperature and has a melting point of approximately 116-119 °C . Flurenol is notable for its potential applications in various fields due to its unique chemical properties and biological activities.

The precise mechanism of Flurenol's action in plants is not fully understood. However, research suggests it disrupts cell division and bud formation by interfering with auxin metabolism []. This disrupts normal plant growth, leading to stunted development and ultimately weed control [].

Flurenol can undergo several chemical transformations. One of the primary reactions is its oxidation to form fluorenone, which involves the removal of the hydroxy group and the introduction of a carbonyl group . Additionally, flurenol can participate in acid-catalyzed reactions, particularly with 9-alkylidenefluorenes, leading to the formation of more complex structures . The compound also exhibits reactivity in photochemical processes, where it can generate radical cations upon exposure to light .

The synthesis of flurenol typically involves the reduction of fluorenone or other derivatives of fluorene. One common method includes the use of lithium aluminum hydride as a reducing agent under controlled conditions to yield flurenol from fluorenone . Additionally, various catalytic methods have been explored for synthesizing flurenol from simpler starting materials involving hydroxy groups and fluorene derivatives.

Flurenol has several applications primarily in research and chemical synthesis. It has been studied for its potential use as an insecticide and algaecide due to its toxic effects on certain aquatic organisms . Furthermore, its properties as a eugeroic agent make it a subject of interest in pharmacological research aimed at developing wakefulness-promoting drugs. The compound's lipophilicity suggests that it might penetrate the blood-brain barrier effectively, enhancing its potential therapeutic effects .

Several compounds share structural similarities with flurenol, particularly those within the hydroxyfluorene class. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
FluorenoneC13H10OC_{13}H_{10}OOxidized form of flurenol; contains a carbonyl group
HydrafinilC13H12OC_{13}H_{12}OA derivative related to wakefulness; similar effects
ModafinilC15H15NO2C_{15}H_{15}NO_2Stronger dopamine reuptake inhibitor; higher addiction potential
AmphetamineC9H13NC_{9}H_{13}NStimulant with significant effects on dopamine levels

Flurenol's uniqueness lies in its moderate biological activity combined with lower addiction potential compared to more potent stimulants like modafinil and amphetamine. Its specific structural features allow for targeted research into novel therapeutic applications while minimizing risks associated with stronger compounds.

XLogP3

2

UNII

4TKT65AM8P

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

467-69-6

Wikipedia

Flurecol

Use Classification

Agrochemicals -> Herbicides

General Manufacturing Information

9H-Fluorene-9-carboxylic acid, 9-hydroxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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